molecular formula C9H14N2O2 B1417163 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 384811-20-5

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B1417163
CAS RN: 384811-20-5
M. Wt: 182.22 g/mol
InChI Key: HCTPKIQCDIPNRH-UHFFFAOYSA-N
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Description

“2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” is also known as Famotidine . It is a histamine H2-receptor antagonist . Famotidine is a white to pale yellow crystalline compound that is freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol .


Synthesis Analysis

The synthesis of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” or similar compounds involves the use of 2-aminothiazoles as a significant class of organic medicinal compounds . These are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

The molecular structure of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” can be analyzed using techniques such as Density Functional Theory (DFT) with the base set 6-31G (d,p) . The optimized structure and force field calculations of normal coordinates can be used to interpret the vibrational bands .


Chemical Reactions Analysis

The chemical reactions involving “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” can be analyzed using the principles of quantitative chemical analysis . This involves determining the amount or concentration of the substance in a sample by measuring one or more of its chemical or physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” can be analyzed using various techniques . These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Scientific Research Applications

Synthesis and Reactivity

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione and its derivatives exhibit a range of reactivity in chemical synthesis. They have been used in the formation of various compounds such as 3-acyl-1,5-benzodiazepines, indicating their utility in synthesizing complex heterocyclic structures (Gurkovskii et al., 1999). Similarly, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione has been reported as an electrophilic iodinating agent, showcasing its potential in selective iodination processes (Martinez-Erro et al., 2017).

Catalysis and Synthesis

The compound also plays a role in catalytic processes. For example, in the presence of iridium(III) complexes, it can catalyze the synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017). This highlights its potential in facilitating specific types of chemical transformations.

Molecular Structure and Characterization

The molecular structure and characterization of derivatives of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione have been explored in various studies. For instance, the hydrogen bonding in related compounds like 4,4-Dimethylcyclohexane-1,3-dione has been investigated, providing insights into the structural aspects of these molecules (Barnes, 1996).

Chemical Properties and Reactions

The chemical properties and reactions of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione derivatives are diverse. They have been utilized in synthesizing various heterocyclic compounds, demonstrating their versatility in organic synthesis (Heravi et al., 2016). The compound's reactions under different conditions, such as in strong acid media, further reveal its reactivity and potential applications in more specialized chemical syntheses (Saito et al., 1981).

Mechanism of Action

The mechanism of action of “2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione” or Famotidine involves the inhibition of gastric acid secretion . It is commonly used in gastrointestinal conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD), in adults and children .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical substance . It includes information on the substance’s physical and chemical properties, potential health effects, precautions for use, and emergency procedures .

properties

IUPAC Name

2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2)3-5(12)7(8(10)11)6(13)4-9/h12H,3-4H2,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPKIQCDIPNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=N)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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